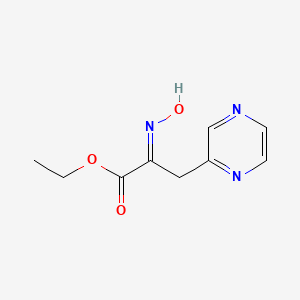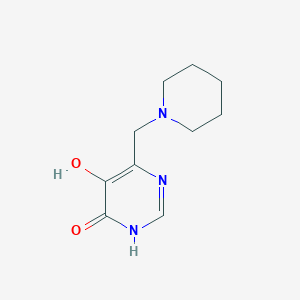
7-(4-(3-Hydroxyoct-1-en-1-yl)-1-methyl-2-oxopyrrolidin-3-yl)heptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-(3-Hydroxyoct-1-en-1-yl)-1-methyl-2-oxopyrrolidin-3-yl)heptanoic acid is a complex organic compound characterized by its unique structure, which includes a hydroxyoctenyl group, a methyl oxopyrrolidinyl group, and a heptanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-(3-Hydroxyoct-1-en-1-yl)-1-methyl-2-oxopyrrolidin-3-yl)heptanoic acid typically involves multiple steps, including the formation of the hydroxyoctenyl group, the oxopyrrolidinyl group, and the heptanoic acid chain. Common synthetic routes may involve:
Formation of the Hydroxyoctenyl Group: This step may involve the hydroxylation of an octenyl precursor using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Formation of the Oxopyrrolidinyl Group: This step may involve the cyclization of an appropriate precursor using reagents such as acetic anhydride or trifluoroacetic acid.
Formation of the Heptanoic Acid Chain: This step may involve the elongation of a shorter carbon chain using reagents such as Grignard reagents or organolithium compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
7-(4-(3-Hydroxyoct-1-en-1-yl)-1-methyl-2-oxopyrrolidin-3-yl)heptanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced to form an alcohol using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Halides, esters
Applications De Recherche Scientifique
7-(4-(3-Hydroxyoct-1-en-1-yl)-1-methyl-2-oxopyrrolidin-3-yl)heptanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biological processes and as a probe for investigating cellular mechanisms.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 7-(4-(3-Hydroxyoct-1-en-1-yl)-1-methyl-2-oxopyrrolidin-3-yl)heptanoic acid involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell to modulate signaling pathways.
Enzyme Inhibition: Inhibiting the activity of specific enzymes involved in metabolic processes.
Gene Expression: Modulating the expression of genes involved in various cellular functions.
Comparaison Avec Des Composés Similaires
7-(4-(3-Hydroxyoct-1-en-1-yl)-1-methyl-2-oxopyrrolidin-3-yl)heptanoic acid can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
7-[2-(3-Hydroxyoct-1-en-1-yl)-1H-indol-3-yl]heptanoic acid: Similar structure but contains an indole group instead of a pyrrolidinyl group.
7-[(2R,3R)-3-hydroxy-2-(oct-1-en-1-yl)-5-oxocyclopentyl]heptanoic acid: Similar structure but contains a cyclopentyl group instead of a pyrrolidinyl group.
7-[2-(3-hydroxyoct-1-en-1-yl)-5-oxocyclopent-1-en-1-yl]heptanoic acid: Similar structure but contains a cyclopent-1-en-1-yl group instead of a pyrrolidinyl group.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C20H35NO4 |
|---|---|
Poids moléculaire |
353.5 g/mol |
Nom IUPAC |
7-[4-[(E)-3-hydroxyoct-1-enyl]-1-methyl-2-oxopyrrolidin-3-yl]heptanoic acid |
InChI |
InChI=1S/C20H35NO4/c1-3-4-7-10-17(22)14-13-16-15-21(2)20(25)18(16)11-8-5-6-9-12-19(23)24/h13-14,16-18,22H,3-12,15H2,1-2H3,(H,23,24)/b14-13+ |
Clé InChI |
ASYOPCDJMCBDPI-BUHFOSPRSA-N |
SMILES isomérique |
CCCCCC(/C=C/C1CN(C(=O)C1CCCCCCC(=O)O)C)O |
SMILES canonique |
CCCCCC(C=CC1CN(C(=O)C1CCCCCCC(=O)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12920976.png)
![4-Acridinecarboxamide, 9-chloro-N-[2-(dimethylamino)ethyl]-](/img/structure/B12920982.png)



![3-Isoxazolecarboxamide, 5-[[(4-chlorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12921027.png)




![3-Nitro-N-octylimidazo[1,2-B]pyridazin-6-amine](/img/structure/B12921042.png)


